GSK2807

SMYD3 Histone Methyltransferase Biochemical Assay

GSK2807 is a SAM-competitive SMYD3 inhibitor with a unique binding mode bridging the SAM pocket and lysine tunnel, validated by co-crystal structure PDB 5HI7. Its 24-fold selectivity over SMYD2 and distinct mechanism differentiate it from noncompetitive inhibitors like EPZ031686. Ideal for target validation, SBDD, and MAPK pathway studies. For research use only.

Molecular Formula C19H32N8O5
Molecular Weight 452.5 g/mol
Cat. No. B607805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2807
SynonymsGSK-2807;  GSK2807;  GSK 2807
Molecular FormulaC19H32N8O5
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCN(C)CCCN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
InChIInChI=1S/C19H32N8O5/c1-25(2)5-3-6-26(7-4-11(20)19(30)31)8-12-14(28)15(29)18(32-12)27-10-24-13-16(21)22-9-23-17(13)27/h9-12,14-15,18,28-29H,3-8,20H2,1-2H3,(H,30,31)(H2,21,22,23)/t11-,12+,14+,15+,18+/m0/s1
InChIKeyFYXRZDCUJHGULY-URQYDQELSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK2807 for Procurement: A Potent and Selective SMYD3 Inhibitor Tool Compound


GSK2807 is a potent, selective, SAM-competitive inhibitor of the histone methyltransferase SMYD3 (SET and MYND Domain Containing 3), exhibiting a Ki of 14 nM and an IC50 of 130 nM [1]. Structurally, it is a 5'-deoxyadenosine derivative characterized by a high-resolution co-crystal structure (PDB: 5HI7) that confirms its unique binding mode bridging the SAM-binding pocket and the substrate lysine tunnel of SMYD3 [2]. GSK2807 is a widely used research tool compound for validating SMYD3-dependent biology in oncology, specifically in the context of MEKK2 methylation and MAPK pathway regulation [1].

Why Generic SMYD3 Inhibitor Substitution Fails in GSK2807-Dependent Workflows


GSK2807 cannot be directly substituted by other SMYD3 inhibitors due to its distinct mechanism of action and selectivity profile. Its SAM-competitive nature and unique structural binding mode, bridging the SAM-binding pocket and the substrate lysine tunnel, are not universally shared among in-class compounds [1]. For instance, while EPZ031686 is orally bioavailable and active in cellular assays, it is a noncompetitive inhibitor with respect to both SAM and MEKK2 (Ki = 1.2 nM and 1.1 nM, respectively), which fundamentally alters the pharmacologic profile compared to the SAM-competitive mechanism of GSK2807 [2]. Furthermore, GSK2807 demonstrates a specific 24-fold selectivity window against the closely related enzyme SMYD2, a property not guaranteed by alternative tool compounds and critical for minimizing off-target confounding in target validation studies [3].

Quantitative Differentiation Evidence for GSK2807 Versus SMYD3 Inhibitor Comparators


Direct Comparison of SMYD3 Inhibitory Potency (Ki) with EPZ031686

GSK2807 inhibits SMYD3 with a Ki of 14 nM in cell-free biochemical assays. While EPZ031686 exhibits a lower Ki of 1.2 nM, the difference in inhibitory mechanism is a critical procurement consideration [1]. GSK2807 is SAM-competitive, whereas EPZ031686 is noncompetitive with respect to both SAM and MEKK2, providing researchers with two distinct pharmacological profiles for mechanistic interrogation of SMYD3 biology [2].

SMYD3 Histone Methyltransferase Biochemical Assay Target Validation

Selectivity Profile: GSK2807 Exhibits 24-Fold Selectivity for SMYD3 Over the Closely Related Enzyme SMYD2

GSK2807 demonstrates 24-fold selectivity for SMYD3 (Ki = 14±6 nM) over the closely related histone methyltransferase SMYD2 (Ki = 345±36 nM) [1]. In contrast, the comparator tool compound EPZ031686 exhibits noncompetitive inhibition with Ki values of 1.2 nM and 1.1 nM for SMYD3 and MEKK2, respectively, but its selectivity against SMYD2 is not a primary feature highlighted in its characterization [2]. The 24-fold selectivity window of GSK2807 is a key differentiator for studies requiring discrimination between SMYD3 and SMYD2 functions.

Selectivity Profiling SMYD2 Histone Methyltransferase Epigenetics

High-Resolution Co-Crystal Structure Confirms a Unique SAM-Pocket-to-Lysine-Tunnel Bridging Binding Mode

GSK2807 is distinguished by a high-resolution co-crystal structure (PDB: 5HI7) that reveals a binding mode bridging the SAM-binding pocket and the substrate lysine tunnel of SMYD3 [1]. This structural evidence is lacking for many alternative SMYD3 tool compounds, including EPZ031686, for which a co-crystal structure is not available in the public domain [2]. The availability of this atomic-resolution binding pose provides a direct, rational basis for understanding GSK2807's SAM-competitive mechanism and selectivity.

X-ray Crystallography Binding Mode Structural Biology SMYD3

Optimized Research Applications and Selection Scenarios for GSK2807


Structural Biology and Rational Drug Design: Leveraging the Unique Co-Crystal Structure

Researchers engaged in structure-based drug design (SBDD) or medicinal chemistry optimization of SMYD3 inhibitors should prioritize GSK2807. Its high-resolution co-crystal structure (PDB: 5HI7) provides atomic-level detail of its binding mode, which bridges the SAM-binding pocket and substrate lysine tunnel [1]. This structural insight is invaluable for rational design of next-generation inhibitors and is a feature not available with alternative tool compounds like EPZ031686.

Mechanistic Studies of SAM-Competitive Inhibition in SMYD3 Biology

For investigators studying the biochemical and cellular consequences of SAM-competitive inhibition on SMYD3 function, GSK2807 is the optimal tool. Its well-characterized, high-resolution binding mode confirms its competitive interaction with the SAM cofactor [1]. This contrasts with the noncompetitive profile of EPZ031686, which engages both SAM and substrate binding domains, making GSK2807 the preferred choice for experiments designed to probe the role of SAM occupancy in SMYD3 activity and downstream MAPK pathway regulation [2].

Target Validation Studies Requiring Defined SMYD2 Selectivity

Experiments designed to isolate the specific contribution of SMYD3 from the closely related methyltransferase SMYD2 require a tool with a well-characterized selectivity window. GSK2807 demonstrates a 24-fold selectivity for SMYD3 over SMYD2 (Ki = 14±6 nM vs. 345±36 nM, respectively), a property explicitly validated in the literature [1]. This makes GSK2807 a superior choice over alternative inhibitors whose selectivity profiles against SMYD2 are less clearly defined or not the primary focus of their characterization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK2807

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.